7-Bromo-1,2,3,4-tetrahydroisoquinoline
CAS No.: 17680-55-6
Cat. No.: VC21073809
Molecular Formula: C9H10BrN
Molecular Weight: 212.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17680-55-6 |
|---|---|
| Molecular Formula | C9H10BrN |
| Molecular Weight | 212.09 g/mol |
| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 |
| Standard InChI Key | OYODEQFZAJVROF-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C=CC(=C2)Br |
| Canonical SMILES | C1CNCC2=C1C=CC(=C2)Br |
Introduction
7-Bromo-1,2,3,4-tetrahydroisoquinoline is an organic compound characterized by its unique structure derived from the isoquinoline framework. The compound features a bromine atom at the seventh position of the tetrahydroisoquinoline structure, which significantly influences its chemical properties and biological activities. Its molecular formula is , and it has a molecular weight of approximately 212.09 g/mol.
Synthesis and Applications
7-Bromo-1,2,3,4-tetrahydroisoquinoline is primarily utilized as an intermediate in pharmaceutical synthesis. It serves as a building block for various bioactive compounds and has been studied for its potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions where starting materials are subjected to bromination and cyclization processes to yield the final product.
Biological Activities and Research Findings
Research indicates that tetrahydroisoquinoline derivatives exhibit diverse biological activities, including:
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Neuroprotective Effects: Compounds related to tetrahydroisoquinolines have been studied for their neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases.
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Antioxidant Activity: Some studies suggest that these compounds possess antioxidant properties that may contribute to their therapeutic effects.
Comparative Analysis with Similar Compounds
The following table compares 7-Bromo-1,2,3,4-tetrahydroisoquinoline with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 7 | Potential anti-cancer activity |
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 6 | Different biological activity profile |
| 7-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 7 | Known for neuroprotective effects |
| 7-Cyano-1,2,3,4-tetrahydroisoquinoline | Cyano group at position 7 | Significant anti-cancer properties |
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